Cas no 194235-02-4 ((3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone)

(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone Chemical and Physical Properties
Names and Identifiers
-
- 2-Azetidinone, 3-hydroxy-1-(4-methoxyphenyl)-4-phenyl-, (3S,4S)-
- 194235-02-4
- starbld0007098
- (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
- (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
-
- Inchi: InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15-/m0/s1
- InChI Key: FTOHXQPVCMMHRO-GJZGRUSLSA-N
- SMILES: COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3
Computed Properties
- Exact Mass: 269.10525
- Monoisotopic Mass: 269.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.77
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H972760-5mg |
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
194235-02-4 | 5mg |
$896.00 | 2023-05-18 | ||
TRC | H972760-2.5mg |
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
194235-02-4 | 2.5mg |
$552.00 | 2023-05-18 | ||
TRC | H972760-1mg |
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
194235-02-4 | 1mg |
$265.00 | 2023-05-18 | ||
TRC | H972760-50mg |
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
194235-02-4 | 50mg |
$ 7600.00 | 2023-09-07 |
(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone Related Literature
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone
Introducing (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone (CAS No. 194235-02-4): A Compound with Promising Applications in Modern Medicinal Chemistry
CAS No. 194235-02-4 refers to a specific chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, formally known as (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone, is a member of the azetidinone class of molecules, which are known for their diverse biological activities. The precise stereochemistry of this compound, indicated by the (3S,4S) configuration, plays a crucial role in determining its interaction with biological targets and thus its potential therapeutic applications.
The structural features of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone make it an intriguing candidate for further investigation. The presence of a hydroxyl group at the 3-position and aromatic rings at the 1- and 4-positions contributes to its complex molecular architecture. This architecture is thought to influence its binding affinity and selectivity when interacting with biological receptors or enzymes. The 4-methoxyphenyl moiety, in particular, is a common pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes.
In recent years, there has been growing interest in azetidinone derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of inflammation, pain management, and neurodegenerative diseases. The chiral center at the 3-position of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone is particularly significant, as enantiomeric differences can lead to vastly different biological outcomes. This stereochemical complexity necessitates careful synthetic strategies to ensure the production of the desired enantiomer with high purity.
The synthesis of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted approaches, are often employed to achieve the desired stereoisomer with high yield and enantiomeric excess. The development of efficient synthetic routes is essential for both academic research and industrial applications, as it enables the scalable production of this compound for further characterization and testing.
One of the most compelling aspects of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone is its potential as a lead compound for drug discovery. Its unique structural features suggest that it may interact with multiple biological targets, making it a valuable scaffold for structure-based drug design. Computational modeling techniques, such as molecular docking and quantum mechanics simulations, are increasingly used to predict how this compound might bind to proteins or enzymes involved in disease pathways. These computational approaches can provide insights into the binding mode and affinity of (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone, guiding experimental efforts towards optimizing its pharmacological properties.
Recent studies have begun to explore the pharmacological profile of azetidinone derivatives like (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone in vitro and in vivo. Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its ability to interact with central nervous system receptors has raised interest in its potential as a therapeutic agent for neurological disorders. These early findings underscore the importance of continued research into this class of compounds and highlight the need for further preclinical studies to fully elucidate their therapeutic potential.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials and intermediates. For compounds like (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone, ensuring chemical purity is paramount. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for characterizing the compound's structure and purity. These methods provide detailed information about the molecular composition and stereochemical configuration, which are critical for understanding its biological activity.
The pharmaceutical industry continues to invest in innovative technologies to improve synthetic efficiency and scalability. Continuous flow chemistry and biocatalytic methods are among the latest advancements that have revolutionized the production of complex molecules like (3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone. These technologies offer advantages such as higher yields, reduced waste generation, and improved reproducibility compared to traditional batch processing methods. By leveraging these cutting-edge approaches, researchers can more efficiently produce sufficient quantities of this compound for advanced preclinical testing and eventual clinical development.
In conclusion,(3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phénylazoétidinode (CAS No. 194235–02–04) represents a fascinating subject of study in medicinal chemistry due to its unique structural features and promising pharmacological properties. The ongoing research into this compound highlights its potential as a lead molecule for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,(3S,–(42)–hydroxyleucine–leucine–phénylazoétidine) is poised to play an increasingly important role in future drug discovery efforts.
194235-02-4 ((3S,4S)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone) Related Products
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)



